1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol
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Overview
Description
1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol is a chemical compound with the molecular formula C₁₀H₁₈O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve the desired reduction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of naphthalene derivatives to the target compound. The use of advanced catalytic systems and optimized reaction conditions enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 2-((2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propan-2-ol
Uniqueness: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol is unique due to its specific structural configuration and the presence of the hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial processes .
Properties
CAS No. |
12758-51-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h6,8,10-11H,1-5,7H2 |
InChI Key |
DCMCIHSIJLTARL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)CCCC2O |
Origin of Product |
United States |
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